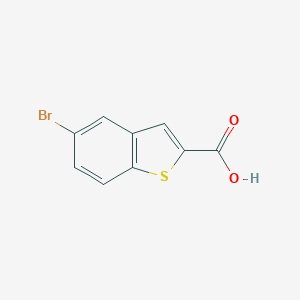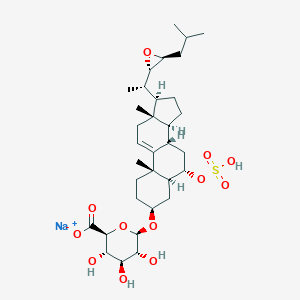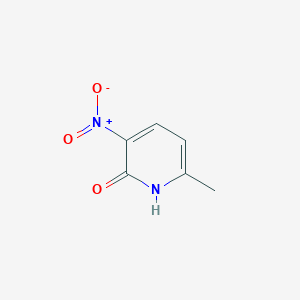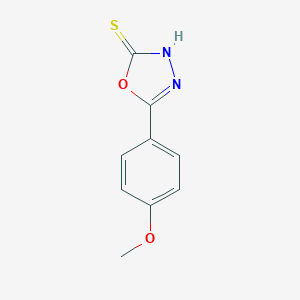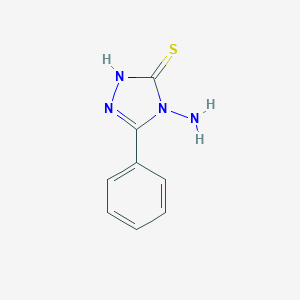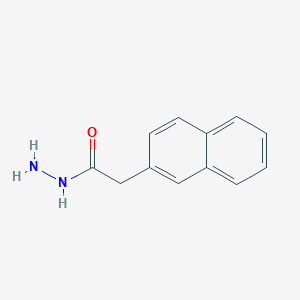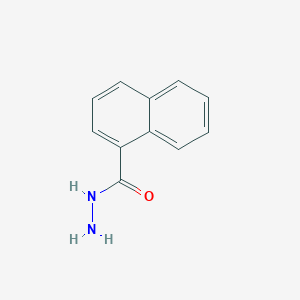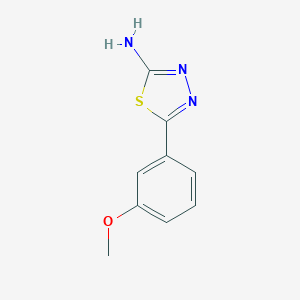
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that contains a thiadiazole ring substituted with a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxybenzoyl chloride with thiosemicarbazide under acidic conditions to form the intermediate 3-methoxyphenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas under appropriate conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized thiadiazoles.
Biology: In biological research, 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. It is also explored for its potential neuroprotective effects.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conducting polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key bacterial enzymes, while its anticancer effects could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 5-Phenyl-1,3,4-thiadiazol-2-amine
- 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
- 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Comparison: Compared to similar compounds, 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the methoxy group on the phenyl ring. This substitution can significantly influence its chemical reactivity and biological activity. For instance, the methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-4-2-3-6(5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOZGAXEWJZHBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356114 |
Source


|
| Record name | 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247109-15-5 |
Source


|
| Record name | 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
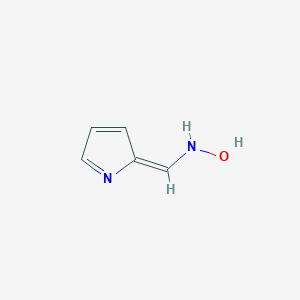
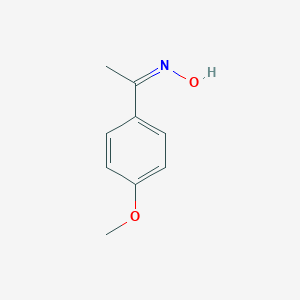

![2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE](/img/structure/B185653.png)
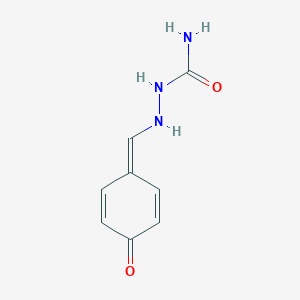
![3-Propanoyl-5-bromo-benzo[b]thiophene](/img/structure/B185658.png)
